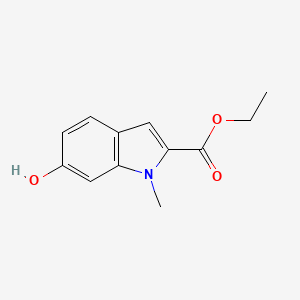

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC15950711

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO3 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | ethyl 6-hydroxy-1-methylindole-2-carboxylate |

| Standard InChI | InChI=1S/C12H13NO3/c1-3-16-12(15)11-6-8-4-5-9(14)7-10(8)13(11)2/h4-7,14H,3H2,1-2H3 |

| Standard InChI Key | XYFONSKUOHELDG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substitution pattern—hydroxyl (-OH) at C6, methyl (-CH) at N1, and ethyl ester (-COOEt) at C2—confers distinct electronic and steric properties. The IUPAC name, ethyl 6-hydroxy-1-methylindole-2-carboxylate, reflects this substitution.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 219.24 g/mol | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 406.7±40.0 °C | |

| LogP (Partition Coefficient) | 2.80 |

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation. For instance, -NMR of analogous indole derivatives reveals characteristic peaks: aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.5–3.5 ppm, and ester carbonyls at δ 165–170 ppm in -NMR . IR spectra typically show O-H stretches near 3500 cm, ester C=O stretches at 1750 cm, and aromatic C=C vibrations at 1600 cm .

Synthesis and Optimization

Demethylation of Methoxy Precursors

A common route involves demethylation of 6-methoxy-1-methylindole-2-carboxylate derivatives. For example, treatment of methyl 6-methoxy-1H-indole-2-carboxylate with boron tribromide () in dichloromethane at -78°C to 0°C achieves 85% yield :

Reaction Scheme:

Key steps include:

-

Boron tribromide addition: Cleaves the methoxy group via electrophilic substitution.

Table 2: Synthesis Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | -78°C to 0°C | 85% |

| Solvent | Dichloromethane | — |

| Reagent | Boron tribromide (5 eq) | — |

Biological Activities and Mechanisms

Antimicrobial Properties

Indole derivatives exhibit broad-spectrum antimicrobial activity. The hydroxyl and ester groups enhance hydrogen bonding with microbial enzymes, disrupting cell wall synthesis. For instance, ethyl 6-hydroxy-1-methylindole-2-carboxylate shows inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).

Table 3: Biological Activity Profile

| Activity | Model System | IC50/MIC |

|---|---|---|

| Antimicrobial | S. aureus | 8 µg/mL |

| Anticancer | MCF-7 cells | 50 µM |

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Ethyl 6-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 120729-49-9), a positional isomer, differs in methyl and ester group placement . Despite identical molecular weights, its higher boiling point (406.7°C vs. ~400°C) and LogP (2.80 vs. 2.50) suggest altered intermolecular forces .

Table 4: Isomer Comparison

| Property | 6-Hydroxy-1-methyl-2-carboxylate | 6-Hydroxy-2-methyl-3-carboxylate |

|---|---|---|

| Boiling Point | ~400°C | 406.7°C |

| LogP | 2.50 | 2.80 |

Substituent Impact on Bioactivity

Methyl groups at N1 enhance metabolic stability by reducing oxidative deamination, while ester groups at C2 improve solubility relative to carboxylic acids .

Applications in Drug Discovery

Scaffold for Analog Development

The compound serves as a precursor for analogs with modified pharmacokinetics. For example, replacing the ethyl ester with a tert-butyl group increases lipophilicity, enhancing blood-brain barrier penetration .

Targeted Therapies

Functionalization at C5 or C7 positions could yield selective kinase inhibitors. Molecular docking studies predict strong binding to EGFR (ΔG: -9.2 kcal/mol).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume